molecular formula C16H15N3O2S B5967854 2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone

2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B5967854
M. Wt: 313.4 g/mol
InChI Key: VCIFJMMMGOHVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features both pyrimidine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide.

    Thioether Formation: The hydroxy group of the pyrimidine is then converted to a thioether using a thiol reagent under basic conditions.

    Indole Attachment: The indole moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioethers.

Scientific Research Applications

2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the indole moiety.

    Indole-3-acetic acid: Contains the indole structure but differs in its functional groups and overall structure.

Uniqueness

2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone is unique due to the combination of pyrimidine and indole moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-methyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-7-14(21)19-16(17-9)22-8-13(20)15-10(2)18-12-6-4-3-5-11(12)15/h3-7,18H,8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIFJMMMGOHVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.